molecular formula C23H30N4O4S B2677165 methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898459-56-8

methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No. B2677165
CAS RN: 898459-56-8
M. Wt: 458.58
InChI Key: VSGZZHAOOWVHDD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The molecule also contains a benzoate group, a diethylamino group, and a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without specific data or an experimental study, it’s challenging to provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might be inferred from its structural features, but without specific experimental data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis and Structural Modifications

  • Herbicide Development : A study by Tamaru et al. (1997) focused on modifying a prototype compound similar in structure to the one , leading to the development of a novel herbicide. This included modifications to various moieties like the alkyl, ester, and pyrimidine components, aiming to enhance herbicidal activity against Barnyard grass in paddy rice (Tamaru et al., 1997).

  • Heterocyclic System Synthesis : Research by Toplak et al. (1999) utilized a related compound for the preparation of various heterocyclic systems, including pyrido and pyrimidinones. This study highlighted the versatility of such compounds in synthesizing diverse heterocyclic structures (Toplak et al., 1999).

  • Fused Pyrimidinones Synthesis : Another study by Selič & Stanovnik (1997) demonstrated the use of similar compounds in the synthesis of fused pyrimidinones, showcasing the compound's role in creating complex molecular architectures (Selič & Stanovnik, 1997).

Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds from a base structure akin to the one , which were then tested as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Anticonvulsant Properties : The study by Kubicki et al. (2000) explored the crystal structures of anticonvulsant enaminones related to this compound, providing insights into their molecular interactions and potential therapeutic applications (Kubicki et al., 2000).

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Research by Gangjee et al. (2009) synthesized analogues of the compound, which served as potent dual inhibitors, indicating potential as antitumor agents (Gangjee et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact physical and chemical properties, as well as how it is used or handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-4-26(5-2)13-14-27-19-8-6-7-18(19)21(25-23(27)30)32-15-20(28)24-17-11-9-16(10-12-17)22(29)31-3/h9-12H,4-8,13-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGZZHAOOWVHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

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